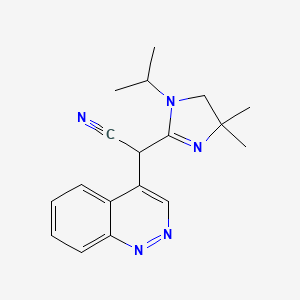
4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile is a complex organic compound that features a cinnoline ring fused with an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile typically involves multi-step organic reactions. The process begins with the preparation of the cinnoline ring, followed by the introduction of the imidazole moiety. Key steps include:
Formation of the Cinnoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazole Moiety: This involves the reaction of the cinnoline derivative with an imidazole precursor under controlled conditions to ensure regioselectivity and yield optimization.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the cinnoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-cinnolinyl(1-isopropyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile: Lacks the dimethyl substitution on the imidazole ring.
4-cinnolinyl(1-isopropyl-4,4-dimethyl-1H-imidazol-2-yl)acetonitrile: Similar structure but with variations in the hydrogenation state of the imidazole ring.
Uniqueness
The unique structural features of 4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile, such as the dimethyl substitution and the specific hydrogenation state, contribute to its distinct chemical and biological properties. These features may enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C18H21N5 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2-cinnolin-4-yl-2-(5,5-dimethyl-3-propan-2-yl-4H-imidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C18H21N5/c1-12(2)23-11-18(3,4)21-17(23)14(9-19)15-10-20-22-16-8-6-5-7-13(15)16/h5-8,10,12,14H,11H2,1-4H3 |
Clave InChI |
VSRSEEBAEOQGAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(N=C1C(C#N)C2=CN=NC3=CC=CC=C32)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![phenyl 2-(3-phenyl-1H-[1]benzofuro[3,2-c]pyrazol-1-yl)ethyl ether](/img/structure/B13370021.png)
![N-{3-[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B13370029.png)
![2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile](/img/structure/B13370038.png)
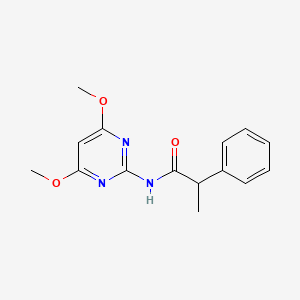
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B13370048.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
![4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13370062.png)
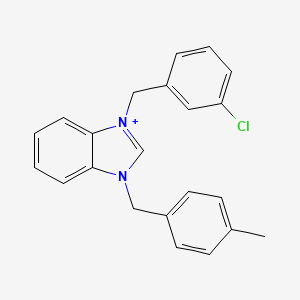
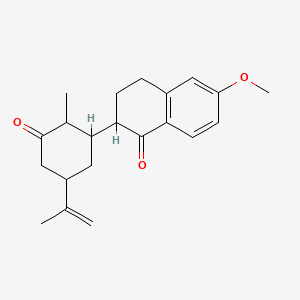

![1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13370081.png)
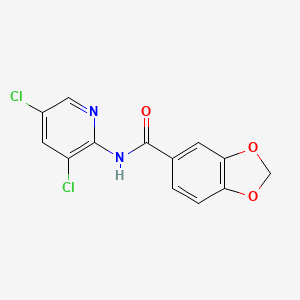
![N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13370092.png)
![6-(3,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370097.png)
